N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indazole derivative in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1H-indole-3-carboxamide: Similar structure but lacks the pyrrolidine ring.
N-methyl-1H-indazole-3-carboxamide: Similar structure but lacks the benzyl group.
N-benzyl-1H-indazole-3-carboxamide: Similar structure but lacks the N-methyl group.
Uniqueness
N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of the indazole core, benzyl group, and pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-benzyl-1-(1H-indazol-3-yl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-23(12-14-7-3-2-4-8-14)20(26)15-11-18(25)24(13-15)19-16-9-5-6-10-17(16)21-22-19/h2-10,15H,11-13H2,1H3,(H,21,22) |
InChI Key |
ZRTAXKUMIKMOLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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